molecular formula C18H14BrNO5 B279408 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B279408
M. Wt: 404.2 g/mol
InChI Key: MQECNQPLCYZCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as BRD-3731, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.

Mechanism of Action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one exerts its anti-tumor activity by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting the activity of BRD4, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can prevent the expression of genes that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anti-cancer drugs. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can inhibit the proliferation, migration, and invasion of cancer cells, which are all important processes in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, the compound has good bioavailability and pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its potential toxicity, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective inhibitors of BRD4, which may have improved efficacy and safety profiles. Another direction is the investigation of the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in combination with other anti-cancer drugs, which may enhance its anti-tumor activity. Finally, the potential use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.

Synthesis Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then transformed into 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one through a series of chemical reactions. The final product is obtained in good yield and purity, making it suitable for use in preclinical studies.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be a promising therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C18H14BrNO5

Molecular Weight

404.2 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C18H14BrNO5/c1-20-13-4-3-11(19)7-12(13)18(23,17(20)22)8-14(21)10-2-5-15-16(6-10)25-9-24-15/h2-7,23H,8-9H2,1H3

InChI Key

MQECNQPLCYZCDN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.